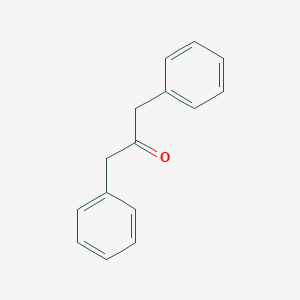
1,3-Diphenylacetone
Cat. No. B089425
Key on ui cas rn:
102-04-5
M. Wt: 210.27 g/mol
InChI Key: YFKBXYGUSOXJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07652060B2
Procedure details


General procedure for conversion of racemic 1-substituted alkanols to optically active 1-substituted alkanols via prochiral ketones. Exemplified for (1 R)-1,3-diphenyl-1-propanol. A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, 1=8.1); 3.33 (t, 2H, 1=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
[Compound]
Name
racemic 1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
(1 R)-1,3-diphenyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C@H:7](O)[CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C([OH:32])CCC2C=CC=CC=2)C=CC=CC=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]1([CH2:7][C:8](=[O:32])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
racemic 1-substituted alkanols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
1-substituted alkanols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ketones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
(1 R)-1,3-diphenyl-1-propanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[C@@H](CCC1=CC=CC=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CCC1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Six
|
Name
|
Jones reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 2 mL of 2-propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was decanted away from the precipitated solids, which
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were washed with 2×20 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product was filtered through a plug of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 25% ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC(CC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.07 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
